(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is a chemical compound that belongs to the class of amino-pyrazoles. These compounds are known for their versatility in organic synthesis and medicinal chemistry. The presence of both amino and hydroxyl functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride typically involves the reaction of 5-amino-1-methylpyrazole with formaldehyde under acidic conditions to form the corresponding hydroxymethyl derivative. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrazole: Lacks the hydroxymethyl group but shares similar reactivity.
3-Amino-1-methylpyrazole: Similar structure but with the amino group at a different position.
5-Hydroxy-1-methylpyrazole: Contains a hydroxyl group instead of an amino group.
Uniqueness
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for further chemical modifications
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(6)2-4(3-9)7-8;/h2,9H,3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGVBXIJGCXNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-32-0 |
Source
|
Record name | 1H-Pyrazole-3-methanol, 5-amino-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.